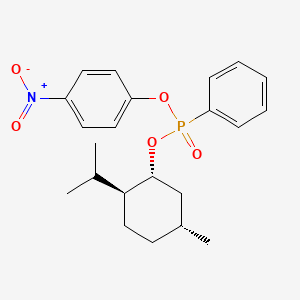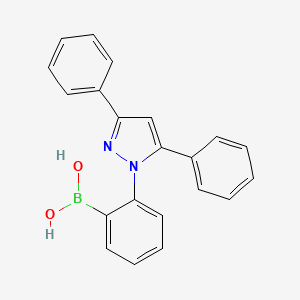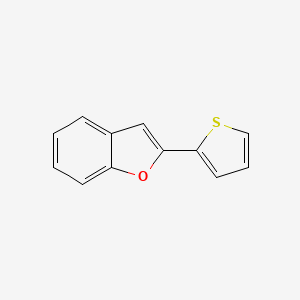![molecular formula C26H17NO3 B15210708 Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)- CAS No. 650636-51-4](/img/structure/B15210708.png)
Benzamide, N-(2-benzoylnaphtho[2,1-b]furan-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide is a complex organic compound that belongs to the class of naphthofurans. These compounds are characterized by a fused ring structure that includes both a naphthalene and a furan ring. The presence of benzoyl and benzamide groups further enhances its chemical complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide typically involves multi-step organic reactions. One common method includes the annulation of naphthols with various reagents. For instance, the reaction of 2-(alkyn-1-yl)-1-naphthols with benzoyl chloride under basic conditions can yield the desired compound . Another approach involves the cycloaddition reactions, such as [3 + 2] cycloaddition, which can be used to construct the naphthofuran core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzofurans: These compounds share a similar furan ring structure but differ in the presence of nitro groups.
Dihydronaphthofurans: These compounds have a hydrogenated naphthofuran core, making them less aromatic compared to N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide.
Uniqueness
N-(2-Benzoylnaphtho[2,1-b]furan-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzoyl and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
650636-51-4 |
|---|---|
Molecular Formula |
C26H17NO3 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(2-benzoylbenzo[e][1]benzofuran-1-yl)benzamide |
InChI |
InChI=1S/C26H17NO3/c28-24(18-10-3-1-4-11-18)25-23(27-26(29)19-12-5-2-6-13-19)22-20-14-8-7-9-17(20)15-16-21(22)30-25/h1-16H,(H,27,29) |
InChI Key |
OANROQZEYXFWJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC4=CC=CC=C43)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Aminobutyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B15210652.png)


![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenylisoxazol-5(4H)-one](/img/structure/B15210668.png)










